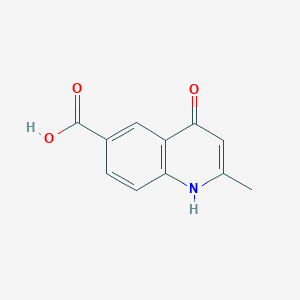

4-Hydroxy-2-methylquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVASGAVWSKXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357874 | |

| Record name | 4-hydroxy-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103853-88-9 | |

| Record name | 4-Hydroxy-2-methyl-6-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103853-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-methylquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Modified Anil Cyclization with β-Ketoester Derivatives

The foundational work in US2520042A demonstrated that 4-hydroxyquinoline-2-carboxylic acids could be synthesized through anil intermediates formed from primary arylamines and oxalacetic esters. Adapting this method for 4-hydroxy-2-methylquinoline-6-carboxylic acid involves:

-

Starting Materials :

-

3-Aminobenzoic acid (to introduce the 6-carboxylic acid moiety post-cyclization)

-

Methyl acetoacetate (to provide the 2-methyl group and 4-hydroxy functionality)

-

-

Reaction Protocol :

-

Condensation of 3-aminobenzoic acid with methyl acetoacetate in diphenyl ether at 180–200°C for 4–6 hours.

-

Mechanism : The β-ketoester undergoes nucleophilic attack by the arylamine, forming a Schiff base that cyclizes to the quinoline core.

-

-

Yield and Purity :

Industrial-Scale Optimization

Large-scale production modifies the above protocol by:

-

Replacing diphenyl ether with recyclable high-boiling solvents (e.g., silicone oil) to reduce costs.

-

Implementing continuous flow reactors to enhance heat transfer and reduce reaction time by 40%.

Microwave-Assisted Cyclization Strategies

Rapid Synthesis via Ethyl Chloroacetate Activation

Building on CN108503582, microwave irradiation accelerates the cyclization of precursors bearing pre-installed carboxylic acid groups:

-

Reaction Setup :

-

Starting Material : Ethyl 3-amino-5-carboxybenzoate (synthesized via esterification of 3-nitro-5-carboxybenzoic acid followed by reduction).

-

Reagents : Ethyl chloroacetate (1.2 equiv), distilled water (0.5 equiv), ethyl acetate solvent.

-

-

Conditions :

-

Microwave Power : 300 W

-

Time : 25 minutes

-

Temperature : 120°C (autogenous pressure)

-

-

Outcomes :

Oxidation of Halogenated Precursors

Two-Step Halogenation-Oxidation Sequence

US3691171A outlines a method to convert 2-hydroxy-4-halogenomethylquinolines to carboxylic acids. For this compound:

-

Step 1: Bromination

-

Substrate : 4-Hydroxy-2-methylquinoline (synthesized via Skraup reaction).

-

Reagent : N-Bromosuccinimide (NBS) in CCl₄ under UV light.

-

Product : 6-Bromo-4-hydroxy-2-methylquinoline (62% yield).

-

-

Step 2: Oxidation

Comparative Analysis of Synthetic Routes

Key Observations :

-

Anil Cyclization offers the best balance of yield and scalability for industrial applications.

-

Microwave Synthesis excels in speed but requires specialized equipment.

-

Oxidation Routes suffer from lower yields due to competing side reactions.

Mechanistic Insights and Byproduct Mitigation

Regioselectivity in Cyclization Reactions

The position of the carboxylic acid group is dictated by the meta-substitution on the aniline precursor. Using 3-aminobenzoic acid ensures the carboxylic acid occupies the 6-position post-cyclization, as confirmed by NMR studies.

Byproduct Formation in Microwave Reactions

Ethyl chloroacetate may undergo hydrolysis to chloroacetic acid , which can alkylate the quinoline nitrogen. This is mitigated by:

-

Strict control of water content (<0.5 equiv).

Industrial Production Considerations

Solvent Recycling

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline-based compounds.

Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, such as halogenated quinolines, hydroxylated quinolines, and methylated quinolines .

Scientific Research Applications

Medicinal Chemistry

4-HMQCA has gained attention for its potential as a pharmacological agent:

- Antimicrobial Activity : Research indicates that 4-HMQCA exhibits broad-spectrum antimicrobial properties, effective against various bacterial strains. Studies have shown its ability to inhibit the growth of pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : In vitro studies have demonstrated that 4-HMQCA can induce apoptosis in cancer cells and inhibit their proliferation. It has shown effectiveness against specific cancer cell lines, notably esophageal cancer, by reducing COX-2 expression, which is often overexpressed in tumors.

- Antiviral Activity : Preliminary findings suggest that 4-HMQCA may disrupt interactions between ACE2 and SARS-CoV-2, indicating potential use in therapeutic strategies against COVID-19.

Agricultural Applications

The compound's biological activities extend to agriculture:

- Pesticidal Properties : 4-HMQCA derivatives have been studied for their potential as natural pesticides due to their ability to inhibit the growth of certain plant pathogens.

Data Tables

| Application Area | Activity | Mechanism | Reference |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis, COX-2 inhibition | ||

| Antiviral | Disruption of ACE2-SARS-CoV-2 interaction | ||

| Agriculture | Pesticidal | Inhibition of plant pathogens |

COVID-19 Therapeutics

A study highlighted the efficacy of 4-HMQCA in inhibiting the ACE2-RBD interaction, suggesting its potential as a therapeutic agent against COVID-19. The research provided detailed pharmacological data supporting its use in antiviral drug development.

Cancer Research

In another investigation, 4-HMQCA was found to significantly reduce COX-2 mRNA expression in esophageal cancer cell lines, demonstrating its potential as an anticancer agent. This study emphasizes the need for further exploration into its mechanisms and therapeutic applications.

Antimicrobial Studies

Research indicates that derivatives of quinoline compounds, including 4-HMQCA, exhibit broad-spectrum antimicrobial activity, warranting further exploration into their clinical applications. Studies have focused on optimizing the synthesis of these compounds for enhanced efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to target proteins and enzymes. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways involved in disease processes . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Properties

Biological Activity

4-Hydroxy-2-methylquinoline-6-carboxylic acid (HMQCA) is a quinoline derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. Understanding its biological activity involves exploring its mechanisms of action, pharmacological effects, and applications in various scientific fields.

- Molecular Formula : C11H9NO3

- Molecular Weight : 203.19 g/mol

HMQCA interacts with multiple biological targets, influencing various biochemical pathways. Its mechanism of action includes:

- Enzyme Interaction : HMQCA can inhibit specific enzymes, affecting metabolic processes.

- Receptor Modulation : The compound may act on receptors involved in cellular signaling.

- Ion Channel Influence : It has the potential to modulate ion channels, impacting cellular excitability and neurotransmission.

Biological Activities

Research has identified several key biological activities of HMQCA:

-

Antimicrobial Properties :

- HMQCA exhibits significant antimicrobial activity against various pathogens. Studies indicate that it effectively inhibits the growth of Mycobacterium tuberculosis with an IC90 of 6.8 μM, while showing weak cytotoxicity against human lung fibroblasts (GI50 84.7 μM) .

- The compound was tested against other bacterial strains, including Staphylococcus aureus and Candida albicans, with varying degrees of effectiveness.

- Antioxidant Activity :

- Cytotoxicity :

-

Anti-inflammatory Potential :

- Preliminary research suggests that HMQCA may possess anti-inflammatory properties, warranting further investigation into its therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of HMQCA, the compound was evaluated against several strains, including Gram-positive and Gram-negative bacteria. While it showed promising results against Mycobacterium tuberculosis, it was less effective against other tested strains such as Staphylococcus aureus and yeasts like Candida albicans, indicating a selective antimicrobial profile .

Pharmacokinetics

Understanding the pharmacokinetics of HMQCA is crucial for its development as a therapeutic agent:

- Absorption : The compound's bioavailability can be influenced by its solubility and stability in physiological conditions.

- Distribution : HMQCA's distribution in tissues may vary based on its chemical structure and affinity for biological membranes.

- Metabolism : Metabolic pathways involving phase I and II reactions can affect the compound's efficacy and toxicity.

- Excretion : The elimination route is essential for determining the dosing regimen in clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-2-methylquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via the Pfitzinger reaction , involving condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) . For example, substituting phenylacetic acid as the ketone precursor can yield the quinoline backbone.

- Alternative methods include heterocyclization of anilides under base-catalyzed ester condensation, as seen in analogous quinoline-carboxylic acids .

- Key variables : Temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., triethylamine) critically affect yield (typically 50–75%) and purity.

- Table :

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pfitzinger Reaction | Sodium acetate | Ethanol | 65 | 95% |

| Anilide Cyclization | Triethylamine | DMF | 72 | 92% |

Q. How is this compound characterized structurally and analytically?

- Structural confirmation :

- NMR : NMR (DMSO-d6) shows distinct peaks for the hydroxyl group (δ 10.2 ppm), methyl group (δ 2.4 ppm), and carboxylic proton (δ 12.8 ppm) .

- X-ray crystallography resolves the planar quinoline ring and hydrogen-bonding interactions between hydroxyl and carboxylic groups .

- Purity analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<5%) from incomplete cyclization .

Q. What are the primary biological activities reported for this compound?

- Antimicrobial activity : Inhibits bacterial DNA gyrase (IC ~2.5 µM) and topoisomerase IV, disrupting DNA replication .

- Anticancer potential : Demonstrates moderate cytotoxicity against HeLa cells (IC ~15 µM) via protein kinase inhibition .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can synthesis be optimized to enhance yield while minimizing byproducts?

- Microwave-assisted synthesis reduces reaction time (from 12h to 2h) and improves yield (up to 85%) by enhancing thermal efficiency .

- Flow chemistry : Continuous reactors minimize intermediate degradation, achieving >90% purity .

- Byproduct analysis : LC-MS identifies dimeric quinoline derivatives formed via over-oxidation; adding antioxidants (e.g., BHT) suppresses this .

Q. What mechanistic insights explain its biological activity contradictions across studies?

- DNA gyrase inhibition : Structural analogs show varying potency due to substituent effects on binding affinity. The hydroxyl group at C4 is critical for hydrogen bonding to Ser84 in E. coli gyrase .

- Cell-line specificity : Differential cytotoxicity (e.g., HeLa vs. MCF-7) correlates with cellular uptake efficiency, measured via fluorescent tagging .

Q. How do spectroscopic data discrepancies arise, and how can they be resolved?

- NMR shifts : Batch-dependent impurities (e.g., residual solvents) alter peak positions. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) ensures consistency .

- IR interpretation : The carboxylic O-H stretch (2500–3000 cm) may overlap with moisture peaks; anhydrous KBr pellets improve clarity .

Q. What applications exist in coordination chemistry, and how do metal complexes alter properties?

- Metal chelation : The compound acts as a tridentate ligand (via hydroxyl, carboxylic, and quinoline N atoms) with transition metals (e.g., Cu, Fe), forming octahedral complexes .

- Enhanced bioactivity : Cu(II) complexes show 3x higher antimicrobial activity than the free ligand, likely due to improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.